

Tifurac Sodium: A Comprehensive Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **Tifurac sodium**, a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzofuran acetic acid derivative class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Tifurac sodium is the sodium salt of Tifurac acid. Its chemical structure is characterized by a benzofuran core, an acetic acid moiety, and a substituted benzoyl group.

Chemical Structure of Tifurac

Caption: Chemical structure of Tifurac.

Physicochemical Properties

A summary of the key physicochemical properties of **Tifurac sodium** is presented in the table below.



| Property | Value |
|-------------------|--|
| IUPAC Name | Sodium 2-(7-(4-(methylthio)benzoyl)benzofuran- 5-yl)acetate |
| CAS Number | 102488-97-1 |
| Molecular Formula | C18H13NaO4S |
| Molecular Weight | 364.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol |
| рКа | ~4.5 (for the carboxylic acid) |
| Melting Point | >250 °C (decomposes) |

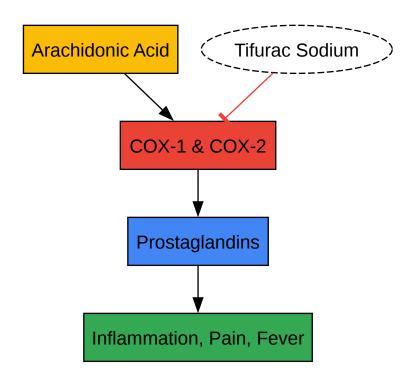
Mechanism of Action and Pharmacology

Tifurac sodium exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

Cyclooxygenase Inhibition

The primary mechanism of action involves the inhibition of both COX-1 and COX-2 isoenzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins.





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Caption: Tifurac sodium inhibits COX-1 and COX-2.

Pharmacokinetics (Absorption, Distribution,

Metabolism, Excretion - ADME)

| Parameter | Description |
|--------------|---|
| Absorption | Readily absorbed after oral administration. |
| Distribution | Highly bound to plasma proteins. |
| Metabolism | Undergoes metabolism in the liver, primarily through oxidation of the methylthio group and glucuronidation of the carboxylic acid moiety. |
| Excretion | Primarily excreted in the urine as metabolites. |

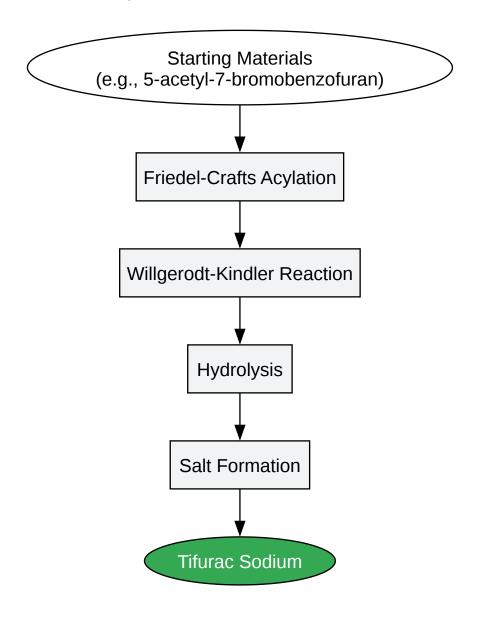
Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of **Tifurac** sodium.



Synthesis of Tifurac Sodium

A generalized workflow for the synthesis of **Tifurac sodium** is outlined below.



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Caption: General synthetic workflow for Tifurac sodium.

Detailed Protocol: The synthesis typically involves a multi-step process starting from a substituted benzofuran derivative. A key step is the Friedel-Crafts acylation to introduce the benzoyl moiety, followed by reactions to construct the acetic acid side chain. The final step involves the formation of the sodium salt by treating the Tifurac acid with a sodium base.



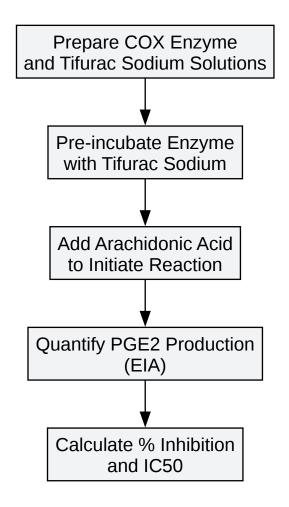
In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of **Tifurac sodium** against COX-1 and COX-2.

Methodology:

- Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
- Assay Buffer: Tris-HCl buffer (pH 8.0) containing necessary co-factors.
- Procedure:
 - The enzyme is pre-incubated with various concentrations of **Tifurac sodium**.
 - Arachidonic acid is added to initiate the reaction.
 - The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
- Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.





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Caption: Workflow for in vitro COX inhibition assay.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Objective: To develop and validate an HPLC method for the quantification of **Tifurac sodium** in pharmaceutical formulations.

Methodology:

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted).



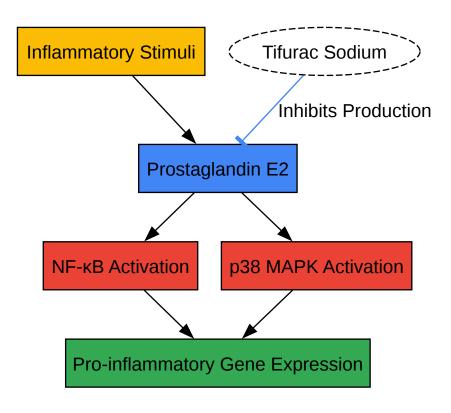
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a specified wavelength (e.g., 254 nm).
- Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

Signaling Pathways

Beyond direct COX inhibition, the anti-inflammatory effects of NSAIDs like **Tifurac sodium** can be linked to the modulation of inflammatory signaling pathways.

Potential Modulation of NF-kB and MAPK Pathways

While direct evidence for **Tifurac sodium**'s specific effects on these pathways is limited, it is plausible that by reducing prostaglandin levels, it indirectly influences downstream signaling cascades that are often activated in inflammatory conditions. Prostaglandin E2, for instance, can modulate the activity of transcription factors like NF-kB and signaling kinases such as p38 MAPK.



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Caption: Potential indirect influence of **Tifurac sodium** on inflammatory signaling.

Conclusion

Tifurac sodium is a potent NSAID with a well-established mechanism of action centered on the inhibition of cyclooxygenase enzymes. Its chemical and pharmacological properties make it an effective agent for the management of pain and inflammation. Further research into its potential modulation of key inflammatory signaling pathways may provide additional insights into its therapeutic effects. This guide serves as a foundational resource for professionals engaged in the research and development of anti-inflammatory therapeutics.

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